molecular formula C22H18BrN3O3S B374998 N-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-METHYLBUTANAMIDE

N-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-METHYLBUTANAMIDE

Cat. No.: B374998
M. Wt: 484.4g/mol
InChI Key: AGMMIVZIOQPGPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-METHYLBUTANAMIDE is a synthetic organic compound with a complex molecular structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the bromophenyl, thiazolyl, and isoindolyl moieties, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-METHYLBUTANAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Amide Bond Formation: The final step involves the coupling of the thiazole derivative with the isoindole derivative through an amide bond formation reaction, typically using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-METHYLBUTANAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, N-bromosuccinimide (NBS)

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-METHYLBUTANAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial and anticancer agent. Its unique structure allows it to interact with biological targets, making it a candidate for drug development.

    Materials Science: The compound’s ability to form stable complexes with metals makes it useful in the development of new materials with specific properties, such as conductivity or catalytic activity.

    Biological Studies: Researchers study the compound’s interactions with enzymes and receptors to understand its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-METHYLBUTANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzyme systems, while its anticancer activity could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
  • N-(4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl)-2-(4,5,6,7-tetrabromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide

Uniqueness

N-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-METHYLBUTANAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H18BrN3O3S

Molecular Weight

484.4g/mol

IUPAC Name

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(1,3-dioxoisoindol-2-yl)-3-methylbutanamide

InChI

InChI=1S/C22H18BrN3O3S/c1-12(2)18(26-20(28)15-5-3-4-6-16(15)21(26)29)19(27)25-22-24-17(11-30-22)13-7-9-14(23)10-8-13/h3-12,18H,1-2H3,(H,24,25,27)

InChI Key

AGMMIVZIOQPGPP-UHFFFAOYSA-N

SMILES

CC(C)C(C(=O)NC1=NC(=CS1)C2=CC=C(C=C2)Br)N3C(=O)C4=CC=CC=C4C3=O

Canonical SMILES

CC(C)C(C(=O)NC1=NC(=CS1)C2=CC=C(C=C2)Br)N3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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